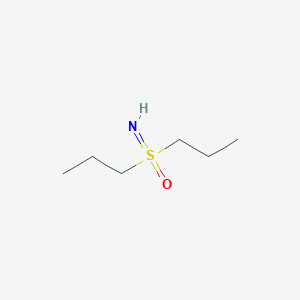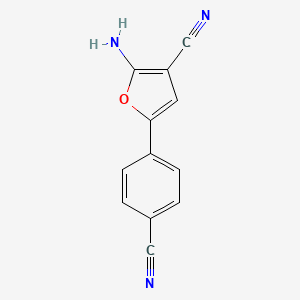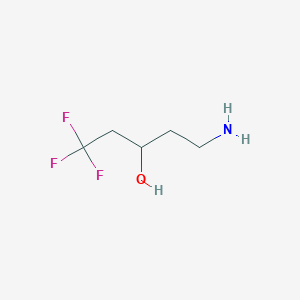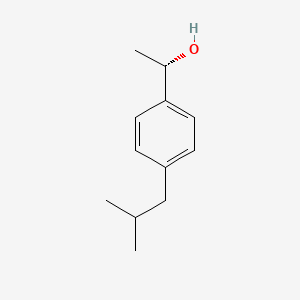
7-Iodo-N4,8-dimethylquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-N4,8-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12IN3 and a molecular weight of 313.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and two methyl groups attached to a quinoline ring.
Vorbereitungsmethoden
The synthesis of 7-Iodo-N4,8-dimethylquinoline-3,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. The iodination of the quinoline ring is a crucial step, often achieved using iodine or iodinating agents under controlled conditions. The methylation of the amine groups can be performed using methylating agents such as methyl iodide. Industrial production methods may involve optimizing these steps to increase yield and purity .
Analyse Chemischer Reaktionen
7-Iodo-N4,8-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Iodo-N4,8-dimethylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 7-Iodo-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The iodine atom and the quinoline ring play a crucial role in its binding affinity to these targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Iodo-N4,8-dimethylquinoline-3,4-diamine can be compared with other quinoline derivatives, such as:
7-Bromo-N4,8-dimethylquinoline-3,4-diamine: Similar structure but with a bromine atom instead of iodine.
7-Chloro-N4,8-dimethylquinoline-3,4-diamine: Contains a chlorine atom instead of iodine.
7-Fluoro-N4,8-dimethylquinoline-3,4-diamine: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts .
Eigenschaften
Molekularformel |
C11H12IN3 |
|---|---|
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
7-iodo-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-6-8(12)4-3-7-10(6)15-5-9(13)11(7)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
YJHYZIZIPXCMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C(C(=CN=C12)N)NC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)

![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)


![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)



![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)


